molecular formula C5H9N3S B13072501 (1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol

(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol

Cat. No.: B13072501
M. Wt: 143.21 g/mol
InChI Key: SKRDWMKJUOMTJQ-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol is a heterocyclic compound with the molecular formula C5H9N3S It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarbothioamide with formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other triazole derivatives that may lack the thiol functionality .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)methanethiol

InChI

InChI=1S/C5H9N3S/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3

InChI Key

SKRDWMKJUOMTJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CS

Origin of Product

United States

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